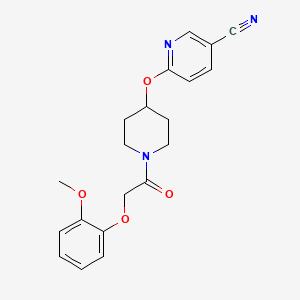
6-((1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-((1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile (CAS Number: 1426314-68-2) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the following features:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 367.4 g/mol
- Functional Groups : This compound contains a piperidine ring, a methoxyphenyl group, and a nitrile group, which are critical for its biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Activity
Studies have shown that derivatives of nicotinonitrile compounds possess significant antimicrobial properties. The presence of the methoxyphenoxy group enhances the compound's effectiveness against various bacterial strains.
2. Antitumor Activity
The compound has been evaluated for its antitumor potential. In vitro studies demonstrated that it inhibits the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, research on related compounds suggests that modifications in the piperidine structure can lead to increased cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
3. Neuroprotective Effects
Preliminary findings suggest that this compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems. The piperidine moiety is known to interact with nicotinic acetylcholine receptors, which could contribute to its neuroprotective properties.
The exact mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.
- Receptor Modulation : Interaction with nicotinic receptors can influence neurotransmitter release and neuronal excitability.
Case Studies and Research Findings
Propiedades
IUPAC Name |
6-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-17-4-2-3-5-18(17)26-14-20(24)23-10-8-16(9-11-23)27-19-7-6-15(12-21)13-22-19/h2-7,13,16H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPALGCOIJASESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














